N-Methyl-bis-heptafluorobutyramide
CAS No.: 73980-71-9
Cat. No.: VC1725112
Molecular Formula: C9H3F14NO2
Molecular Weight: 423.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 73980-71-9 |
|---|---|
| Molecular Formula | C9H3F14NO2 |
| Molecular Weight | 423.1 g/mol |
| IUPAC Name | 2,2,3,3,4,4,4-heptafluoro-N-(2,2,3,3,4,4,4-heptafluorobutanoyl)-N-methylbutanamide |
| Standard InChI | InChI=1S/C9H3F14NO2/c1-24(2(25)4(10,11)6(14,15)8(18,19)20)3(26)5(12,13)7(16,17)9(21,22)23/h1H3 |
| Standard InChI Key | BCQYNSPESDDJBZ-UHFFFAOYSA-N |
| SMILES | CN(C(=O)C(C(C(F)(F)F)(F)F)(F)F)C(=O)C(C(C(F)(F)F)(F)F)(F)F |
| Canonical SMILES | CN(C(=O)C(C(C(F)(F)F)(F)F)(F)F)C(=O)C(C(C(F)(F)F)(F)F)(F)F |
Introduction
Structural and Chemical Properties
Molecular Structure and Identification
N-Methyl-bis-heptafluorobutyramide features a central nitrogen atom bonded to a methyl group and two heptafluorobutyramide groups. Its systematic IUPAC name is 2,2,3,3,4,4,4-heptafluoro-N-(2,2,3,3,4,4,4-heptafluorobutanoyl)-N-methylbutanamide . The structure contains 14 fluorine atoms, contributing to its unique chemical properties and analytical utility.
The compound is identified by several standardized chemical identifiers:
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SMILES Notation: CN(C(=O)C(C(C(F)(F)F)(F)F)(F)F)C(=O)C(C(C(F)(F)F)(F)F)(F)F
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InChI: InChI=1S/C9H3F14NO2/c1-24(2(25)4(10,11)6(14,15)8(18,19)20)3(26)5(12,13)7(16,17)9(21,22)23/h1H3
The heavily fluorinated structure results in distinctive chemical behavior that makes it valuable for analytical applications, particularly when high sensitivity and specificity are required.
Physical Properties
N-Methyl-bis-heptafluorobutyramide possesses several important physical characteristics that influence its application in analytical chemistry:
The compound's moderate boiling point enables efficient vaporization during gas chromatography processes while maintaining structural integrity. Its relatively high density compared to non-fluorinated organic compounds reflects the substantial contribution of fluorine atoms to its molecular mass.
The predicted collision cross section (CCS) values for various adducts of this compound provide insight into its three-dimensional structure and behavior in mass spectrometric applications:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 424.00130 | 174.4 |
| [M+Na]+ | 445.98324 | 174.2 |
| [M+NH4]+ | 441.02784 | 173.5 |
| [M+K]+ | 461.95718 | 173.6 |
| [M-H]- | 421.98674 | 170.7 |
| [M+Na-2H]- | 443.96869 | 173.1 |
| [M]+ | 422.99347 | 173.2 |
| [M]- | 422.99457 | 173.2 |
These CCS values are particularly relevant for ion mobility spectrometry applications and demonstrate the consistent spatial characteristics of the compound across various ionization states .
Chemical Reactivity and Mechanism
Acylation Mechanism
N-Methyl-bis-heptafluorobutyramide functions primarily as an acylation reagent in analytical chemistry. The presence of multiple fluorine atoms creates strong electron-withdrawing effects that enhance the electrophilicity of the carbonyl carbon atoms in the molecule. This increased electrophilicity facilitates nucleophilic attack from target molecules containing reactive functional groups.
During the acylation reaction, the nucleophilic group (such as an amine, alcohol, or thiol) attacks the carbonyl carbon of the heptafluorobutyramide group, leading to the transfer of the perfluorinated acyl group to the target molecule. This process forms stable, neutral butyramide derivatives that exhibit enhanced volatility and improved detection characteristics in analytical applications .
The acylation reaction typically proceeds under mild, non-acidic conditions, which is advantageous when working with sensitive biological compounds that might degrade under harsher reaction environments. The efficiency of this reaction is further influenced by factors such as solvent choice, temperature, and reaction time, all of which can be optimized for specific analytical applications.
Reaction Targets
N-Methyl-bis-heptafluorobutyramide demonstrates selective reactivity toward several functional groups, making it a versatile derivatization reagent. The primary reaction targets include:
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Amine groups: The reagent efficiently acylates primary and secondary amines, forming stable amide derivatives. This reactivity is particularly valuable for the analysis of amino acids, peptides, and amine-containing neurotransmitters such as dopamine and serotonin.
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Hydroxyl groups: Alcohols and phenols, including those found in catecholamines, react with the reagent to form ester derivatives. These derivatives demonstrate improved volatility and enhanced detection sensitivity in GC-MS analysis.
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Thiol groups: The reagent can effectively acylate sulfhydryl groups, forming thioester derivatives that are readily detected using electron capture detection methods.
The selective nature of these reactions, combined with the enhanced detection characteristics of the resulting derivatives, makes N-Methyl-bis-heptafluorobutyramide particularly valuable for the analysis of complex biological matrices where sensitivity and specificity are paramount .
Analytical Applications
Derivatization in Gas Chromatography
N-Methyl-bis-heptafluorobutyramide has established itself as a valuable derivatization reagent in gas chromatography applications, particularly when analyzing compounds with polar functional groups. Its utility in GC analysis stems from several key benefits:
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Enhanced compound volatility: By replacing active hydrogen atoms in polar functional groups with perfluorinated moieties, this reagent significantly improves the volatility of analytes, making them more suitable for gas chromatographic separation.
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Improved thermal stability: Derivatives formed with N-Methyl-bis-heptafluorobutyramide exhibit enhanced thermal stability, reducing the risk of decomposition during GC analysis at elevated column temperatures.
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Superior chromatographic performance: The perfluorinated derivatives typically demonstrate improved peak shape, better resolution, and reduced tailing compared to underivatized compounds or those derivatized with non-fluorinated reagents.
Research has shown that a two-step derivatization approach often yields optimal results for compounds containing multiple functional groups. For example, the analysis of catecholamines benefits from initial O-silylation of hydroxyl groups followed by N-perfluoroacylation of amine groups using N-Methyl-bis-heptafluorobutyramide. This sequential approach ensures comprehensive derivatization and maximizes analytical performance .
Mass Spectrometry Applications
The fluorine-rich structure of N-Methyl-bis-heptafluorobutyramide makes it particularly valuable for mass spectrometric applications, where it contributes to enhanced detection sensitivity and specificity. The perfluorinated derivatives formed with this reagent offer several advantages in mass spectrometric analysis:
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Distinctive fragmentation patterns: Derivatives containing multiple fluorine atoms yield characteristic fragmentation patterns that facilitate compound identification and structural elucidation. For example, the mass spectrum of dopamine derivatized with N-Methyl-bis-heptafluorobutyramide shows distinctive fragments that can be used for unambiguous identification .
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Higher-mass fragment ions: The addition of perfluorinated groups increases the mass of fragment ions, often pushing them into regions of the mass spectrum with less background interference. This enables more selective detection in complex matrices.
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Enhanced electron capture properties: The electronegative fluorine atoms increase the electron capture cross-section of the derivatives, making them highly responsive to electron capture detection (ECD) methods. This property enables detection at very low concentrations, often in the picogram range.
Total ion chromatograms of compounds derivatized with N-Methyl-bis-heptafluorobutyramide typically show well-resolved peaks with minimal interference, as demonstrated in comparative studies with alternative derivatization reagents such as trifluoroacetic anhydride (TFAA) and N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) .
Research Applications and Methodology
Use in Neurotransmitter Analysis
One of the most significant applications of N-Methyl-bis-heptafluorobutyramide is in the analysis of monoamine neurotransmitters, which are critical signaling molecules in the nervous system. Research has demonstrated its effectiveness in the derivatization and subsequent GC-MS analysis of several important neurotransmitters, including:
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Dopamine: A key neurotransmitter involved in reward, motivation, and motor control
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Norepinephrine: Important in the stress response and attention
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Epinephrine: Critical for the "fight or flight" response
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Serotonin: Involved in mood regulation, appetite, and sleep
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3-Methoxytyramine: A metabolite of dopamine
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Normetanephrine: A metabolite of norepinephrine
A validated analytical method incorporating N-Methyl-bis-heptafluorobutyramide for the determination of these compounds in zebrafish has been developed, demonstrating excellent analytical performance. The method validation parameters highlight the sensitivity and reliability achieved with this derivatization approach :
| Compound | Linear range (ng Abs) | r² | LOD (ng/mL) | LOQ (ng/mL) | RSDc | RSDd |
|---|---|---|---|---|---|---|
| 3-Methoxytyramine (3-MT) | 1–100 | 0.9976 | 0.4 | 1.2 | 7.4 | 12 |
| Dopamine | 1–100 | 0.9981 | 0.7 | 2.5 | 6.8 | 4.8 |
| Normetanephrine | 1–100 | 0.9986 | 0.4 | 1.5 | 9.3 | 11.6 |
| Norepinephrine | 1–100 | 0.9979 | 0.8 | 2.7 | 2.5 | 10.1 |
| Epinephrine | 10–100 | 0.9928 | 28 | 95 | 5.6 | 6.4 |
| Serotonin | 1–100 | 0.9 | -- | -- | -- | -- |
The low limits of detection (LOD) and quantification (LOQ) achieved with this method highlight the sensitivity enhancement provided by N-Methyl-bis-heptafluorobutyramide derivatization. This makes it particularly suitable for the analysis of neurotransmitters in small biological samples, such as zebrafish larvae, where analyte concentrations may be extremely low .
Optimization of Derivatization Conditions
The effectiveness of N-Methyl-bis-heptafluorobutyramide as a derivatization reagent depends significantly on the reaction conditions employed. Systematic approaches to optimizing these conditions have been reported in the scientific literature, often utilizing Design of Experiments (DOE) methodology to efficiently explore multiple parameters simultaneously.
In one such study focusing on catecholamine analysis, researchers employed a Taguchi design to optimize a two-step derivatization process. Six factors were evaluated at three different levels: for each derivatization reagent (silylation and acylation), the variables of concentration, temperature, and reaction time were systematically varied to identify optimal conditions .
The optimization studies revealed that a combination of hexamethyldisilazane (HDMS) for O-silylation followed by N-Methyl-bis-heptafluorobutyramide for N-perfluoroacylation provided the most effective derivatization for catecholamines. This optimized protocol resulted in derivatives with superior chromatographic properties and enhanced mass spectrometric detectability .
Key factors affecting the derivatization efficiency include:
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Reagent concentration: Higher concentrations generally improve reaction completeness but may lead to excess reagent peaks that interfere with analyte detection
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Reaction temperature: Elevated temperatures accelerate the reaction but may cause degradation of thermally labile compounds
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Reaction time: Longer reaction times may increase derivatization completeness but also increase the risk of side reactions
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Solvent composition: The choice of solvent can significantly impact reaction efficiency and product stability
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Presence of catalysts: Some derivatization protocols benefit from the addition of catalysts such as pyridine
Through careful optimization of these parameters, researchers have developed robust protocols that maximize the analytical utility of N-Methyl-bis-heptafluorobutyramide for specific applications .
Comparative Analysis with Other Derivatization Reagents
N-Methyl-bis-heptafluorobutyramide is one of several fluorinated acylation reagents used in analytical chemistry. Comparative studies have evaluated its performance relative to other common derivatization reagents, providing valuable insights into its specific advantages and limitations.
Research has compared N-Methyl-bis-heptafluorobutyramide with several alternative derivatization reagents, including:
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Trifluoroacetic anhydride (TFAA): A widely used acylation reagent with fewer fluorine atoms per molecule
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N-Methyl-bis(trifluoroacetamide) (MBTFA): A structural analog with trifluoromethyl groups instead of heptafluorobutyl groups
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N,O-Bis(trimethylsilyltrifluoroacetamide) (BSTFA): A combined silylation/acylation reagent
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N-Methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA): A popular silylation reagent often used in combination with acylation reagents
Total ion chromatograms from these comparative studies demonstrate that derivatives formed with N-Methyl-bis-heptafluorobutyramide typically exhibit several advantages:
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Enhanced thermal stability compared to trifluoroacetyl derivatives, resulting in improved peak shape and reduced decomposition during GC analysis
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Better chromatographic separation than those formed with silylation reagents alone, particularly for compounds containing multiple functional groups
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More distinctive mass fragmentation patterns, with higher-mass fragment ions that are advantageous for selected ion monitoring and compound identification
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Superior sensitivity, particularly when combined with appropriate silylation reagents in a two-step derivatization process
These comparative analyses highlight the unique value of N-Methyl-bis-heptafluorobutyramide in analytical applications requiring high sensitivity, specificity, and robust chromatographic performance, particularly for compounds containing multiple functional groups such as catecholamines and other neurotransmitters .
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